Cas no 124344-98-5 ((1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol)

(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
- (1-methyl-5-phenylpyrazol-3-yl)methanol
- 1H-Pyrazole-3-methanol,1-methyl-5-phenyl-
- 1H-Pyrazole-3-methanol,1-methyl-5-phenyl
- 1-methyl-5-phenylpyrazol-3-ylmethanol
- 3-hydroxymethyl-1-methyl-5-phenylpyrazole
- 1H-Pyrazole-3-methanol, 1-methyl-5-phenyl-
- DTXSID20559287
- 124344-98-5
- (1-methyl-5-phenyl-pyrazol-3-yl)methanol
- S3M
- FT-0737823
- AKOS006344724
- MFCD08271936
- SCHEMBL1779503
- MS-22375
- CHEBI:194857
- ZMDMCKKOZJKHKG-UHFFFAOYSA-N
- DB-062240
-
- インチ: InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3
- InChIKey: ZMDMCKKOZJKHKG-UHFFFAOYSA-N
- SMILES: CN1C(C2C=CC=CC=2)=CC(CO)=N1
計算された属性
- 精确分子量: 188.09500
- 同位素质量: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.14
- Boiling Point: 358°Cat760mmHg
- フラッシュポイント: 170.3°C
- Refractive Index: 1.594
- PSA: 38.05000
- LogP: 1.57940
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B400985-25mg |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 25mg |
$ 184.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632211-250mg |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 98% | 250mg |
¥928.00 | 2024-08-09 | |
Ambeed | A680797-1g |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 97% | 1g |
$802.0 | 2024-04-25 | |
Key Organics Ltd | MS-22375-0.25g |
(1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | >97% | 0.25g |
£72.00 | 2025-02-08 | |
Key Organics Ltd | MS-22375-1G |
(1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | >97% | 1g |
£90.00 | 2025-02-08 | |
abcr | AB224940-1 g |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol; 95% |
124344-98-5 | 1g |
€208.70 | 2023-02-05 | ||
Key Organics Ltd | MS-22375-250MG |
(1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | >97% | 0.25g |
£72.00 | 2023-06-14 | |
TRC | B400985-10mg |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 10mg |
$ 58.00 | 2023-04-18 | ||
TRC | B400985-50mg |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 50mg |
$ 81.00 | 2023-04-18 | ||
TRC | B400985-100mg |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol |
124344-98-5 | 100mg |
$ 110.00 | 2023-04-18 |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanolに関する追加情報
Chemical Profile of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS No. 124344-98-5)
The compound (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol, identified by its CAS number 124344-98-5, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic alcohol possesses a unique structural framework that has garnered attention for its potential applications in drug discovery and material science. The presence of both methyl and phenyl substituents on the pyrazole ring imparts distinct electronic and steric properties, making it a versatile scaffold for further chemical modifications.
In recent years, the study of pyrazole derivatives has seen substantial growth due to their broad spectrum of biological activities. Pyrazoles are known for their role as pharmacophores in various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The specific configuration of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol positions it as a promising candidate for further exploration in medicinal chemistry. Researchers have been particularly interested in its potential to act as a precursor for more complex molecules with enhanced pharmacological properties.
One of the most compelling aspects of this compound is its structural flexibility. The methanol group at the 3-position provides a reactive site for further functionalization, allowing chemists to explore various synthetic pathways. This reactivity has been exploited in the development of novel derivatives that exhibit improved solubility, bioavailability, and target specificity. For instance, recent studies have demonstrated the utility of this compound in designing kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases.
The phenyl ring in (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol also contributes to its pharmacological potential. Phenyl-substituted pyrazoles have been shown to interact with biological targets in ways that can modulate enzyme activity and signal transduction pathways. This interaction is often mediated by hydrophobic interactions and π-stacking effects, which can be fine-tuned by altering the substituents on the pyrazole ring. Such modifications are essential for optimizing drug-like properties, including binding affinity and metabolic stability.
Current research in this area is focused on leveraging computational methods to predict and design new derivatives of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol. Advances in molecular modeling and artificial intelligence have enabled researchers to rapidly screen large libraries of compounds for potential bioactivity. This approach has led to the identification of several promising candidates that are being further investigated in preclinical studies. The integration of experimental data with computational predictions provides a powerful tool for accelerating drug discovery processes.
Additionally, the synthesis of this compound has been optimized to ensure high yield and purity, which are critical factors for pharmaceutical applications. Modern synthetic techniques, such as flow chemistry and catalytic processes, have been employed to enhance efficiency and reduce environmental impact. These methods align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry.
The biological evaluation of (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol has revealed several intriguing findings. In vitro studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary investigations have indicated that it may possess anti-inflammatory properties by modulating key inflammatory pathways. These findings underscore the importance of continued research into this novel scaffold.
The future direction of research on (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol includes exploring its interactions with additional biological targets and optimizing its pharmacokinetic profile. By combining traditional synthetic chemistry with modern biotechnological approaches, scientists aim to develop next-generation therapeutics that are both effective and safe. The unique structural features of this compound make it a valuable asset in the quest for new medicines.
In conclusion, (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS No. 124344-98-5) represents a significant advancement in pharmaceutical chemistry. Its versatile structure and promising biological activities position it as a key molecule for future drug development. As research continues to uncover new applications and synthetic strategies, this compound is poised to make substantial contributions to medicine and related fields.
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